
2-Bromofuran-3-carbonitril
Übersicht
Beschreibung
2-Bromofuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂BrNO. It is characterized by a furan ring substituted with a bromine atom at the second position and a nitrile group at the third position. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
Bromination of Furan-3-carbonitrile: One common method involves the bromination of furan-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of furan-3-carbonitrile with a brominating agent.
Industrial Production Methods: Industrial production of 2-Bromofuran-3-carbonitrile often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The bromination process is optimized to minimize by-products and maximize yield .
Types of Reactions:
Electrophilic Aromatic Substitution: 2-Bromofuran-3-carbonitrile undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation, primarily at the 5-position due to the electron-withdrawing effects of the nitrile group.
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, including amines and thiols, under mild conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Nitration: 5-Nitro-2-bromofuran-3-carbonitrile.
Sulfonation: 5-Sulfo-2-bromofuran-3-carbonitrile.
Nucleophilic Substitution: 2-Amino- or 2-thiofuran-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Bromofuran-3-carbonitrile is extensively used in scientific research due to its versatility:
Wirkmechanismus
Target of Action
Furan derivatives are known to interact with various biological targets due to their aromatic nature .
Mode of Action
It has been shown that the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid forms 2-acetyl-3-bromofuran . This suggests that 2-Bromofuran-3-carbonitrile may interact with its targets through similar chemical reactions.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
The compound has a molecular weight of 17198, which may influence its bioavailability .
Result of Action
Furan derivatives are known to exhibit various biological activities, suggesting that 2-bromofuran-3-carbonitrile may have similar effects .
Biochemische Analyse
Biochemical Properties
Furan compounds are known to participate in various biochemical reactions
Cellular Effects
Furan compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 2-Bromofuran-3-carbonitrile are yet to be discovered.
Vergleich Mit ähnlichen Verbindungen
2-Chlorofuran-3-carbonitrile: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
2-Iodofuran-3-carbonitrile: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromine analog.
Uniqueness: 2-Bromofuran-3-carbonitrile is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. The bromine atom provides an optimal balance between reactivity and stability, allowing for selective functionalization without excessive side reactions .
Eigenschaften
IUPAC Name |
2-bromofuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-5-4(3-7)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHYBBWRRHLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640423 | |
| Record name | 2-Bromofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-06-2 | |
| Record name | 2-Bromofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


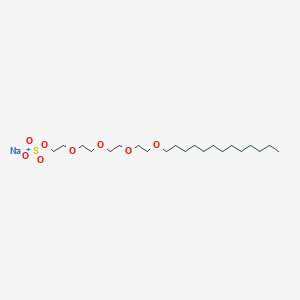
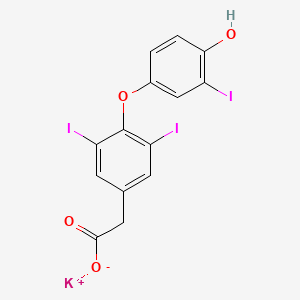

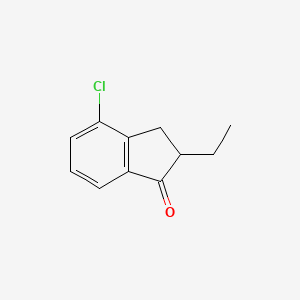
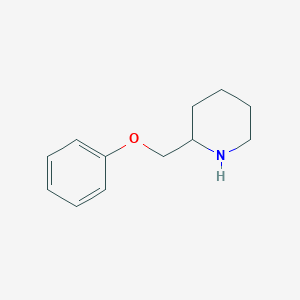
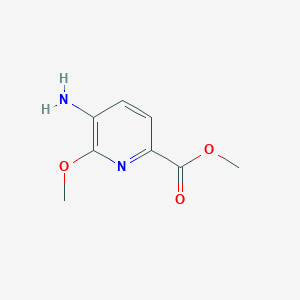


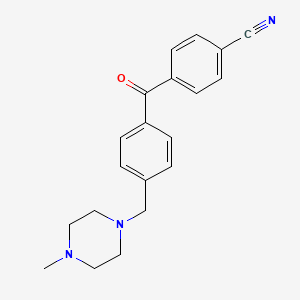
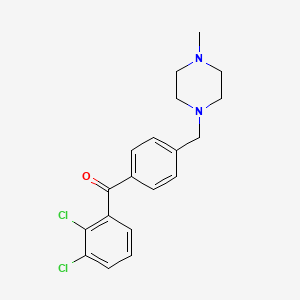
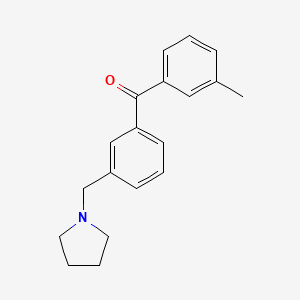

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)

